Merging dearomatization with redox-neutral C(sp3)–H functionalization via hydride transfer/cyclization: recent advances and perspectives

Organic Chemistry Frontiers Pub Date: 2022-08-04 DOI: 10.1039/D2QO01054B

Abstract

Dearomatization and direct C(sp3)–H functionalization represent two hot research fields in organic synthesis, the merging of which is among the most challenging but appealing topics. The emerging hydride transfer-involved dearomatization reaction can achieve this goal in an efficient redox-neutral manner, and encouraging progress has been made in this area during the past decade. Herein, we would like to give a timely account of the topic, and this review is categorized according to the hydride acceptors, namely vinylogous imines and quinone methides, which initiate the cascade hydride transfer/dearomative cyclization process to dearomatize indoles and phenols, respectively. Moreover, the limitations, challenges and future directions are also pointed out.

Graphical abstract: Merging dearomatization with redox-neutral C(sp3)–H functionalization via hydride transfer/cyclization: recent advances and perspectives
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